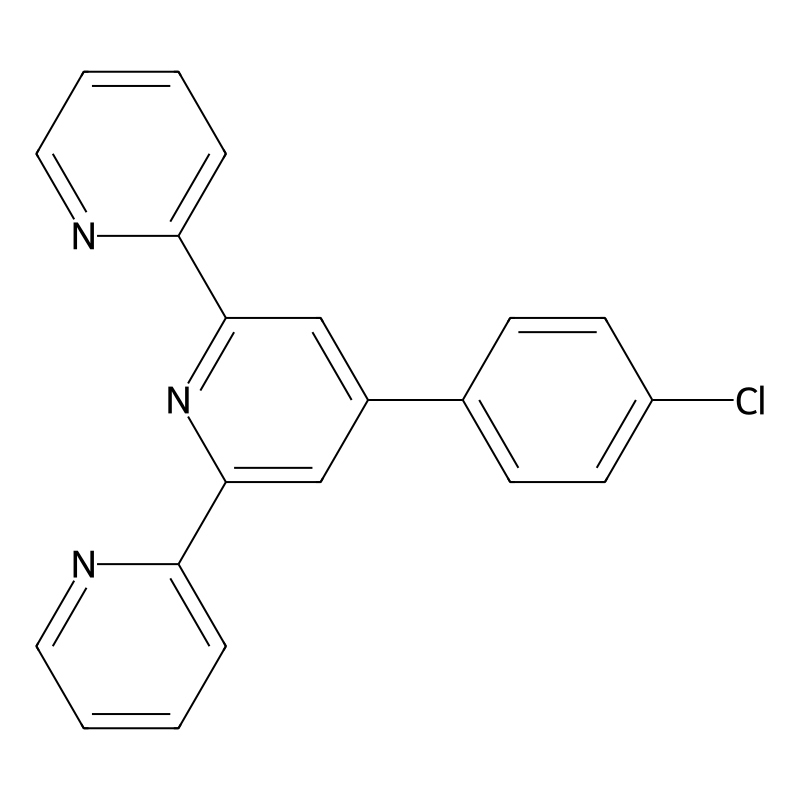4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound belonging to the terpyridine family. It features a chlorophenyl group attached to a pyridine core, which enhances its electronic properties and stability. This compound is notable for its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and materials science. Its molecular formula is C15H10ClN3, with a molecular weight of 267.71 g/mol .
The primary mechanism of action of Cl-Ph-tpy is its ability to chelate metal ions. Once complexed with a metal, the combined properties of the metal and Cl-Ph-tpy can influence various processes. For example, ruthenium complexes containing Cl-Ph-tpy have been studied for their potential to interact with DNA, possibly through intercalation (inserting between DNA base pairs) []. The exact mechanism depends on the specific application and the nature of the complex formed.
Ligand for Metal Complexes:
'-(4-Chlorophenyl)-2,2':6',2''-terpyridine (often abbreviated as Cl-Ph-tpy) is a valuable ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The terpyridine unit acts as a tridentate chelator, meaning it can bind to a metal center through three nitrogen atoms. The additional chlorophenyl group can further influence the electronic properties of the complex [1]. Research has explored complexation of Cl-Ph-tpy with ruthenium(II), resulting in compounds with potential applications in DNA binding and cytotoxicity studies [1].
Here, [1] refers to the following source:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to carboxylic acids or ketones.
- Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine exhibits potential biological activity primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules like DNA, potentially leading to therapeutic effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species upon light exposure, which can induce cell death in cancer cells .
The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. This reaction proceeds via a condensation mechanism under reflux conditions in solvents like ethanol or methanol for several hours .
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but optimized for larger scales. Techniques such as recrystallization or chromatography are used for purification to achieve high purity levels.
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine has diverse applications:
- Coordination Chemistry: It is used to synthesize various metal complexes.
- Supramolecular Chemistry: The compound plays a role in creating double helicates and dendrimers.
- Materials Science: It is utilized in the development of metallo-supramolecular polymers and other advanced materials .
Studies indicate that 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine can effectively coordinate with metal ions, which influences its electronic properties and enhances its utility in catalysis and materials science. Its ability to intercalate with DNA suggests potential applications in gene therapy and molecular biology .
Several compounds share structural similarities with 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine:
- 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine
- 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine
- 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine lies in the presence of the chlorophenyl group. This specific substitution imparts distinct electronic and steric properties that enhance its ability to form stable metal complexes compared to other similar compounds. This characteristic makes it particularly valuable across various fields such as catalysis and medicinal chemistry .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








